Lepimectin

説明

特性

CAS番号 |

863549-51-3 |

|---|---|

分子式 |

C41H53NO10 |

分子量 |

719.9 g/mol |

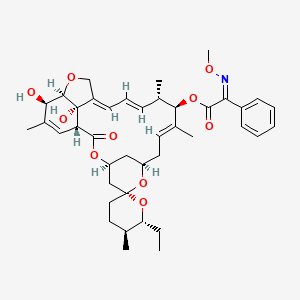

IUPAC名 |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |

InChI |

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34-/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |

InChIキー |

HICUREFSAIZXFQ-JOWPUVSESA-N |

異性体SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)C |

正規SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Genesis of a Potent Insecticide: An In-depth Technical Guide to the Origin and Discovery of Lepimectin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepimectin, a powerful semi-synthetic insecticide, emerged from the rich field of natural product chemistry, specifically from the milbemycin class of macrolides. Developed and brought to market by Sankyo Company, Ltd. in Japan, its journey from a soil microorganism to a targeted pest control agent showcases a systematic approach to enhancing the inherent insecticidal properties of a natural product scaffold. This technical guide delves into the core aspects of this compound's origin, its discovery through a focused derivatization program, the experimental methodologies underpinning its development, and its molecular mechanism of action.

The Natural Product Precursor: Milbemycins from Streptomyces

The story of this compound begins with the discovery of milbemycins, a group of closely related 16-membered macrolide compounds. These natural products are the metabolic output of the soil-dwelling bacterium, Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] The primary components of the milbemycin complex are Milbemycin A3 and Milbemycin A4, which differ only by a methyl or ethyl group at the C-25 position, respectively.[3]

Fermentation and Isolation of Milbemycin A3/A4

The production of the milbemycin precursors is a classic fermentation process. While specific industrial protocols are proprietary, the general methodology involves the cultivation of a high-yield mutant strain of Streptomyces hygroscopicus subsp. aureolacrimosus in a nutrient-rich fermentation medium.

Experimental Protocol: General Fermentation and Isolation of Milbemycins

-

Inoculum Preparation: A seed culture of Streptomyces hygroscopicus subsp. aureolacrimosus is prepared by cultivating the strain on a suitable agar (B569324) slant (e.g., YM agar) and then transferring it to a liquid seed medium. This is incubated on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.

-

Production Fermentation: The seed culture is used to inoculate a large-scale fermenter containing a sterilized production medium. The medium composition is critical for high yields and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, soybean flour), and essential minerals. The fermentation is carried out under controlled conditions of temperature (around 28°C), pH, and aeration for a period of several days.

-

Extraction: Following fermentation, the mycelium is separated from the fermentation broth by filtration or centrifugation. The milbemycins, being primarily intracellular, are then extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol.

-

Purification: The crude extract is subjected to a series of chromatographic purification steps. This typically involves adsorption chromatography on silica (B1680970) gel or a resinous adsorbent, followed by elution with a solvent gradient to separate the different milbemycin analogues. High-performance liquid chromatography (HPLC) is then used to isolate highly pure Milbemycin A3 and Milbemycin A4.

The Discovery of this compound: A Semi-Synthetic Approach

The discovery of this compound was not a serendipitous event but rather the result of a deliberate and systematic chemical modification program at Sankyo Company, Ltd. aimed at enhancing the insecticidal spectrum and potency of the natural milbemycins.[4][5][6] The key structural modification that led to this compound was the introduction of a substituted oxime ester at the C-13 position of the milbemycin scaffold.

This compound is a mixture of two active components, this compound A3 and this compound A4, with the A4 component typically being the major constituent (≥80%).[4] This derivatization strategy proved successful, leading to a compound with potent activity against a range of insect pests, particularly those of the order Lepidoptera.[4] this compound was registered for use in Japan in 2006.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the isolated Milbemycin A3 and A4. The core of the synthesis is the esterification of the 13-hydroxyl group. A key intermediate in a patented synthesis route is 15-hydroxy-5-ketomilbemycin A4.[4]

Experimental Protocol: General Synthesis of this compound A4

-

Protection of the 5-hydroxyl group: The 5-hydroxyl group of Milbemycin A4 is first protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl), to prevent its reaction in subsequent steps. This is typically achieved by reacting the milbemycin with a silyl chloride in the presence of a base like imidazole.[4]

-

Introduction of the 13-substituent: The protected milbemycin is then reacted with 2-methoxyimino-2-phenylacetic acid in the presence of a coupling agent to form the ester linkage at the 13-position. This is a crucial step that introduces the novel functionality of this compound.

-

Deprotection: The protecting group at the 5-position is then removed under acidic conditions to yield the final this compound A4 molecule.[4]

-

Purification: The final product is purified using chromatographic techniques to obtain this compound A4 of high purity.

The overall synthetic workflow can be visualized as follows:

Biological Activity and Efficacy

The derivatization of the milbemycin core to yield this compound resulted in a significant enhancement of its insecticidal activity against specific target pests.

Insecticidal Spectrum

This compound exhibits potent insecticidal activity, primarily through stomach and contact action, against a range of agricultural pests. Its primary targets are Lepidopteran (moths and butterflies) and Hemipteran (true bugs) pests.[4][6]

Quantitative Efficacy Data

While extensive proprietary data from the initial discovery phase is not publicly available, published studies on related 13-substituted milbemycin derivatives demonstrate the potential for significant increases in insecticidal potency through modification at this position. The data below is illustrative of the type of structure-activity relationship (SAR) studies that would have been conducted during the discovery of this compound.

| Compound | Target Pest | LC50 (mg/L) |

| Milbemycin A4 | Oriental Armyworm | > 200 |

| This compound Analog | Oriental Armyworm | 0.350 |

| Milbemycin A4 | Black Bean Aphid | > 200 |

| This compound Analog | Black Bean Aphid | 0.120 |

Table 1: Illustrative insecticidal activity of a this compound analog compared to the precursor Milbemycin A4. Data is representative of the type of screening results that would have guided the discovery process.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

The following is a general protocol for a leaf-dip bioassay, a common method for evaluating the efficacy of insecticides against foliage-feeding insects like Plutella xylostella (diamondback moth).

-

Preparation of Test Solutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., acetone). A series of dilutions are then made to create a range of test concentrations. A surfactant is typically added to ensure even coating of the leaf surface.

-

Leaf Treatment: Cabbage leaf discs are excised and dipped into the test solutions for a set period (e.g., 10-30 seconds). Control leaf discs are dipped in a solution containing the solvent and surfactant only. The treated leaves are then allowed to air dry.

-

Insect Exposure: The dried, treated leaf discs are placed in ventilated containers (e.g., petri dishes). A known number of larvae of the target insect (e.g., second or third instar Plutella xylostella) are introduced into each container.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified duration (e.g., 48-72 hours).

-

Mortality Assessment: The number of dead larvae is recorded at predetermined time points. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration to kill 50% of the test population) and other toxicity parameters.

Mechanism of Action: Modulation of Glutamate-Gated Chloride Channels

This compound, like other milbemycins and avermectins, exerts its insecticidal effect by targeting the nervous system of invertebrates. Its specific molecular target is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel found in the nerve and muscle cells of invertebrates but absent in vertebrates, which contributes to its selective toxicity.[7][8][9]

This compound acts as a positive allosteric modulator of GluCls. This means that it binds to a site on the channel protein that is distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate, causing the channel to open and, in some cases, to remain open for a prolonged period. The influx of chloride ions through the open channel leads to hyperpolarization of the neuronal or muscle cell membrane, making it less responsive to excitatory stimuli. This disruption of nerve signal transmission results in paralysis and ultimately the death of the insect.[7][8][9]

The signaling pathway can be visualized as follows:

Conclusion

The discovery of this compound is a testament to the power of natural product chemistry combined with rational drug design. By starting with a potent, naturally occurring scaffold from Streptomyces hygroscopicus subsp. aureolacrimosus and systematically modifying its structure, scientists at Sankyo Company, Ltd. were able to develop a highly effective and selective insecticide. The detailed understanding of its synthesis, biological activity, and mechanism of action provides a solid foundation for its use in agriculture and for future research into novel insect control agents.

References

- 1. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Immunological Evaluation of Virus-Like Particle-Milbemycin A3/A4 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020108146A1 - Preparation method for this compound, and intermediate thereof - Google Patents [patents.google.com]

- 5. AU2001252613B2 - 13-substituted milbemycin derivatives, their preparation and their use against insects and other pests - Google Patents [patents.google.com]

- 6. CN105941445A - Compound insecticidal composition containing this compound and chlorbenzuron and application thereof - Google Patents [patents.google.com]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Unraveling Lepimectin: A Technical Guide to the Structural Distinctions and Composition of A3 and A4 Homologues

For Immediate Release

This technical guide provides an in-depth analysis of Lepimectin, a potent insecticide and acaricide, focusing on the structural nuances and compositional variance of its primary constituents, this compound A3 and this compound A4. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding of this important biopesticide.

This compound is a semi-synthetic derivative of milbemycin A3/A4, produced through fermentation by Streptomyces species.[1][2][3] It functions as an allosteric modulator of glutamate-gated chloride channels (GluCl) in invertebrates, leading to paralysis and death of target pests.[1] Commercial this compound is a mixture of two principal homologues, this compound A3 and this compound A4, which exhibit distinct, albeit closely related, chemical structures.[1][2]

Core Structural Differences: A Tale of Two Homologues

The fundamental distinction between this compound A3 and A4 lies in a subtle variation at the C-25 position of the shared milbemycin backbone.[1] this compound A3 possesses a methyl group at this position, while this compound A4 is characterized by the presence of an ethyl group.[1] This seemingly minor difference in a single alkyl substituent results in differing molecular weights and potentially varied biological activities.[1] These molecules are classified as constitutional isomers, as the connectivity of their atoms differs.[1]

Below is a diagram illustrating the core structural difference between this compound A3 and A4.

Quantitative Data Summary

The structural variance between this compound A3 and A4 is reflected in their molecular formulas and weights. The typical composition of commercial this compound products is also a critical factor for quality control and efficacy assessment. The following table summarizes these key quantitative parameters.

| Parameter | This compound A3 | This compound A4 | Reference |

| Molecular Formula | C40H51NO10 | C41H53NO10 | [4],[5] |

| Molecular Weight | 705.85 g/mol | 719.87 g/mol | [4],[3] |

| Typical Composition | 80 - 100% | 0 - 20% | [1] |

Experimental Protocols for Analysis

The quantification and identification of this compound A3 and A4 in various matrices are crucial for residue analysis, quality control, and research purposes. A commonly employed method is High-Performance Liquid Chromatography (HPLC) with fluorescence or photodiode array detection.[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

This method provides high sensitivity and specificity for the detection of this compound homologues.

1. Sample Extraction:

-

For agricultural products such as grains, legumes, and seeds, a 10.0 g sample is taken.

-

20 mL of water is added, and the sample is allowed to stand for 30 minutes.

-

100 mL of acetone (B3395972) is added, and the mixture is homogenized.

-

The homogenate is filtered with suction.

-

The residue is re-extracted with 50 mL of acetone, homogenized, and filtered again.

-

The filtrates are combined, and the total volume is adjusted to 200 mL with acetone.

2. Clean-up:

-

A 20 mL aliquot of the extract is concentrated at a temperature below 40°C.

-

Further purification steps, such as solid-phase extraction (SPE), may be employed depending on the sample matrix to remove interfering substances.

3. Fluorescence Derivatization:

-

The dried residue is reconstituted in a suitable solvent (e.g., toluene).

-

A derivatizing agent, such as trifluoroacetic anhydride, is added to enhance the fluorescence of the this compound molecules.

4. HPLC-FL Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a Fluorometric Detector (HPLC-FL).

-

Column: Phenylsilanized silica (B1680970) gel column (e.g., 4.6 mm internal diameter, 250 mm length, 5 µm particle size).

-

Column Temperature: 40°C.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v).

-

Detection:

-

Excitation Wavelength: 368 nm

-

Emission Wavelength: 460 nm

-

-

Expected Retention Times:

-

This compound A3: Approximately 16 minutes

-

This compound A4: Approximately 18 minutes

-

The following diagram outlines the general workflow for the analysis of this compound A3 and A4 using HPLC-FL.

Conclusion

The distinct yet related nature of this compound A3 and A4 underscores the importance of precise analytical methodologies in the development and regulation of this pesticide. The difference of a single methylene (B1212753) group at the C-25 position distinguishes these two homologues, impacting their physicochemical properties and necessitating their individual consideration in scientific research and quality control. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this compound.

References

The Core Mechanism of Lepimectin: An In-depth Guide to its Action on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanism of action of Lepimectin, a macrocyclic lactone of the milbemycin class, focusing on its interaction with invertebrate glutamate-gated chloride channels (GluCls). While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established principles of action for closely related milbemycins and avermectins to present a detailed and accurate overview. All data from related compounds are clearly noted.

Executive Summary

This compound exerts its potent anthelmintic and insecticidal effects by acting as a positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] These channels, which are crucial for inhibitory neurotransmission in protostomes, are largely absent in vertebrates in the same configuration, providing a basis for the selective toxicity of this compound.[4] The binding of this compound to GluCls leads to a prolonged, essentially irreversible opening of the channel, causing an influx of chloride ions.[1] This results in hyperpolarization of neuronal and muscle cell membranes, leading to flaccid paralysis and eventual death of the parasite.[4][5]

This compound's Primary Target: The Glutamate-Gated Chloride Channel

GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which are fundamental to fast synaptic transmission in invertebrates.[1][3] These channels are pentameric structures that form a central pore permeable to chloride ions. In their physiological role, they are activated by the neurotransmitter L-glutamate, leading to transient hyperpolarization and inhibition of neuronal firing.[1] The diversity of GluCl subunits, arising from multiple genes and alternative splicing, allows for the formation of various channel isoforms with differing pharmacological properties.[1]

Molecular Mechanism of Action

The interaction of this compound with GluCls can be characterized by two primary effects:

-

Positive Allosteric Modulation: At lower concentrations, this compound potentiates the effect of the endogenous ligand, glutamate (B1630785). The presence of glutamate can, in turn, increase the binding affinity of macrocyclic lactones, suggesting a cooperative interaction.[6][7]

-

Direct Gating (Agonism): At higher concentrations, this compound can directly bind to and open the GluCl channel in the absence of glutamate.[2] This activation is characterized by a very slow onset and an almost irreversible nature, leading to a sustained open state of the channel.[1]

The binding site for macrocyclic lactones like this compound is distinct from the glutamate-binding site.[2][6] Structural studies on related compounds have shown that they bind to a water-filled pocket in the transmembrane domain, at the interface between subunits.[2][8] This binding event induces a conformational change that forces the channel into an open state.[8]

Downstream Cellular Effects

The prolonged influx of chloride ions through the this compound-activated GluCls has profound and cascading effects on the neuron and muscle cells of the invertebrate:

-

Hyperpolarization: The influx of negatively charged chloride ions drives the membrane potential to a more negative value, away from the threshold for firing an action potential.

-

Inhibition of Neurotransmission: The hyperpolarized state prevents the neuron from depolarizing in response to excitatory stimuli, effectively silencing neuronal communication.

-

Flaccid Paralysis: In muscle cells, particularly in the pharynx and somatic muscles of nematodes, the constant hyperpolarization prevents muscle contraction, leading to paralysis. This impairs essential functions like feeding and locomotion.[1]

-

Starvation and Death: The paralysis of the pharyngeal muscles prevents the organism from feeding, ultimately leading to starvation and death.

The following diagram illustrates the established mechanism of action of this compound on GluCls and its physiological consequences.

Caption: Mechanism of this compound action from channel binding to organismal death.

Quantitative Data (Proxy Data from Related Compounds)

Due to the scarcity of publicly available data specifically for this compound, the following tables summarize quantitative data from closely related milbemycin and avermectin (B7782182) compounds to provide a comparative context for their interaction with various invertebrate GluCls.

Table 1: Binding Affinities of Macrocyclic Lactones to GluCls

| Compound | GluCl Subunit/Source | Kd (nM) | Experimental System |

| Moxidectin | Haemonchus contortus (HcGluCla) | 0.18 ± 0.02 | COS-7 cell membranes |

| Moxidectin (in presence of Ibotenate) | Haemonchus contortus (HcGluCla) | 0.06 ± 0.01 | COS-7 cell membranes |

| Ivermectin | Haemonchus contortus (HcGluCla) | 0.11 ± 0.02 | COS-7 cell membranes |

Data sourced from Forrester et al. (2002) and (2003).[6][7]

Table 2: Potency of Macrocyclic Lactones in Activating GluCls

| Compound | GluCl Subunit/Source | EC50 | Experimental System |

| Moxidectin | Cooperia oncophora (GluClα3) | 0.2 µM | Xenopus oocytes |

| Ivermectin | Cooperia oncophora (GluClα3) | 0.5 µM | Xenopus oocytes |

| Ivermectin | Caenorhabditis elegans (αβ) | 140 nM | Xenopus oocytes |

| Ivermectin | Haemonchus contortus (GluClα3B) | ~0.1 nM | Xenopus oocytes |

Data sourced from Cully et al. (1994), Forrester et al. (2002), and Njue et al. (2004) as cited in Prichard (2012).[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GluCls.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the oocyte membrane in response to the application of a ligand, allowing for the determination of EC50 values.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V–VI oocytes from adult female Xenopus laevis.

-

Treat with collagenase (e.g., 2 mg/mL in a calcium-free solution) to defolliculate the oocytes.

-

Wash thoroughly and incubate in Barth's solution at 18°C.

-

-

cRNA Injection:

-

Linearize the plasmid DNA containing the GluCl subunit cDNA.

-

Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE).

-

Inject approximately 50 nL of cRNA (at ~1 ng/nL) into each oocyte.

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for channel expression.

-

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5–5 MΩ), one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply glutamate or the test compound (this compound) via the perfusion system at varying concentrations.

-

Record the resulting inward chloride currents using a voltage-clamp amplifier.

-

-

Data Analysis:

-

Measure the peak current response at each compound concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response against the logarithm of the concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled compound to its receptor in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize invertebrate tissue (e.g., nematode or insect neurons) or cultured cells expressing the target GluCl in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of radiolabeled ligand (e.g., [3H]-Moxidectin), and varying concentrations of the unlabeled competitor compound (this compound).

-

For determining total binding, omit the unlabeled competitor.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound's mechanism of action is centered on its high-affinity interaction with invertebrate-specific glutamate-gated chloride channels. By locking these critical inhibitory channels in an open state, this compound effectively short-circuits the nervous system of target parasites, leading to paralysis and death. Understanding this detailed mechanism, including the quantitative aspects of binding and activation and the experimental protocols used for their characterization, is essential for the development of new anthelmintic agents and for managing the emergence of resistance. While further research is needed to elucidate the specific binding kinetics and potency of this compound itself, the data from closely related compounds provide a robust framework for its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in understanding the interaction between avermectins and ligand-gated ion channels: putting the pests to sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion channels as insecticide targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mcgill.ca [mcgill.ca]

- 8. researchgate.net [researchgate.net]

- 9. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]

The Semi-Synthetic Pathway from Milbemycin to Lepimectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the semi-synthetic production process for Lepimectin, a potent insecticide, acaricide, and nematocide, derived from the naturally occurring macrolide, milbemycin. This document details the core chemical transformations, presents quantitative data from key experimental steps, and outlines the methodologies involved in this significant derivatization process.

Introduction to this compound and its Precursor

This compound is a semi-synthetic insecticide that is typically a mixture of this compound A3 and this compound A4.[1][2] It is structurally derived from milbemycin, a fermentation product of Streptomyces hygroscopicus. The semi-synthetic modification of the milbemycin core enhances its biological activity and provides a valuable tool in crop protection and animal health. The primary starting materials for this compound synthesis are milbemycin A3 and A4, which differ by a methyl or ethyl group at the C-25 position, respectively.

Core Synthetic Strategies

The conversion of milbemycin to this compound involves a multi-step chemical synthesis. Two primary routes have been reported, one starting from milbemycin A4 and another utilizing Tenvermectin as the initial raw material.

Synthesis from Milbemycin A4 via a 5-Keto Intermediate

A common pathway for the synthesis of this compound involves the formation of a key intermediate, 15-hydroxy-5-ketomilbemycin A3/A4.[1][2] This intermediate is then coupled with methoxyiminophenylacetic acid, followed by a reduction step to yield the final this compound product.[1]

The general workflow for this process is illustrated below:

A patented method describes a process starting with 15-hydroxy-5-ketomilbemycin A4, which undergoes catalytic rearrangement and esterification using cuprous iodide, followed by the reduction of the 5-keto group.[2] However, the overall yield for this entire process starting from milbemycin A4 is reported to be significantly less than 26%.[2]

High-Yield Synthesis from Tenvermectin

An alternative and reportedly higher-yielding process utilizes Tenvermectin as the starting material.[2] This four-step synthesis is claimed to be more suitable for industrial-scale production, with a total yield of up to 45%.[2] The process involves the following key transformations:

-

Acid Hydrolysis: The initial step involves the acidic hydrolysis of Tenvermectin.

-

Protection of the 5-hydroxyl group: The hydroxyl group at the C-5 position is protected, often using a silyl (B83357) ether protecting group.

-

SN2 Reaction: A crucial step is the SN2 reaction at the C-13 position with 2-methoxy-imino phenylacetic acid.

-

Deprotection: The final step involves the removal of the protecting group from the 5-hydroxyl position to yield this compound.

The logical flow of this synthetic route is depicted in the following diagram:

Quantitative Data and Experimental Protocols

The efficiency of the semi-synthetic process is critically evaluated by the yield and purity at each step. The following tables summarize the available quantitative data for the high-yield synthesis route from Tenvermectin.

Quantitative Data

| Step | Product | Yield (%) | Purity (%) (HPLC) |

| 5-OH Protection | 5-O-tert-butyldimethylsilyl Intermediate | 97.4 | - |

| Final Deprotection | This compound A3 | 94.5 | 97.3 |

| Final Deprotection | This compound A4 | 97.9 | 98.6 |

| Overall | This compound (from Tenvermectin) | up to 45 | - |

Table 1: Summary of yields and purities for the synthesis of this compound from Tenvermectin.[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Protection of the 5-Hydroxyl Group [2]

This protocol describes the protection of the 5-hydroxyl group of the milbemycin derivative using a silyl ether.

-

Materials:

-

Starting milbemycin derivative (e.g., from acid hydrolysis of Tenvermectin)

-

Dry methylene chloride

-

Imidazole

-

tert-Butyldimethylchlorosilane

-

-

Procedure:

-

Dissolve 0.0184 mol of the starting material in 75 mL of dry methylene chloride.

-

Add 0.0918 mol of imidazole and stir at 25°C until all solids are dissolved.

-

Add 0.073 mol of tert-butyldimethylchlorosilane.

-

Continue stirring at 25°C for 3 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the residue using silica gel column chromatography with an ethyl acetate:petroleum ether gradient (1:6 to 1:3 v/v) to obtain the protected product.

-

Protocol 2: Final Deprotection and Purification [2]

This protocol details the removal of the 5-hydroxyl protecting group and the subsequent purification of the final this compound product.

-

Procedure:

-

The reaction mixture from the previous step is washed with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with 50 mL of ethyl acetate.

-

The combined organic layers are washed successively with water and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate:n-hexane (1:5 v/v) to yield pure this compound A3 and A4.

-

Conclusion

The semi-synthetic production of this compound from milbemycin represents a significant advancement in the development of potent and effective insecticides. The described synthetic pathways, particularly the high-yield route from Tenvermectin, offer a viable and efficient method for the industrial-scale manufacturing of this important agrochemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pesticide synthesis, facilitating further optimization and innovation in this area.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Pure Lepimectin A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin A4 is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of compounds. It is a major component of the insecticide, acaricide, and nematicide known as this compound, which is a mixture of this compound A3 and this compound A4.[1] While this compound is utilized in agricultural applications in regions like Japan and Korea for the protection of fruits, vegetables, and ornamental plants, detailed technical information on the individual analogue, pure this compound A4, is crucial for research, development, and quality control purposes.[1] This guide provides an in-depth overview of the known chemical and physical properties of pure this compound A4, along with relevant experimental protocols and a visualization of its mechanism of action.

Chemical Properties

| Property | Value | Source |

| Chemical Name | [(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate | PubChem |

| CAS Number | 171249-05-1 | MedKoo Biosciences, Cayman Chemical, PubChem |

| Molecular Formula | C41H53NO10 | MedKoo Biosciences, Cayman Chemical, PubChem |

| Molecular Weight | 719.87 g/mol | MedKoo Biosciences, PubChem |

| Purity | Typically >95% by HPLC | Bioaustralis Fine Chemicals |

| Appearance | Off-white solid | TOKU-E |

Physical Properties

| Property | Value | Notes |

| Melting Point | 212-215 °C | This value is reported for Milbemectin A4, a closely related compound. The exact melting point for this compound A4 may differ. |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][2] | |

| Storage and Stability | For long-term storage, -20°C is recommended.[1] It is stable for over 3 years if stored properly in a dry, dark environment.[3] Shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[3] |

Mechanism of Action: Glutamate-Gated Chloride Channel Modulation

This compound A4, like other milbemycins and avermectins, exerts its insecticidal, acaricidal, and nematicidal effects by targeting the nervous system of invertebrates.[1] The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.

The binding of this compound A4 to GluCls leads to an influx of chloride ions into the cells. This causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and eventual death of the parasite. In mammals, the glutamate-gated chloride channels are primarily located in the central nervous system and are less sensitive to avermectins. Additionally, these compounds generally do not cross the blood-brain barrier in mammals, which contributes to their selective toxicity towards invertebrates.

Below is a diagram illustrating the signaling pathway of this compound A4's mechanism of action.

Caption: Mechanism of action of this compound A4 on invertebrate glutamate-gated chloride channels.

Experimental Protocols

Determination of Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of this compound residues.

Objective: To determine the purity of a this compound A4 sample and quantify its concentration.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a Photodiode Array (PDA) or UV detector.

-

Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound A4 reference standard

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound A4 reference standard.

-

Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the this compound A4 sample to be analyzed.

-

Dissolve the sample in the mobile phase to a concentration within the calibration range of the working standards.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound A4 (requires determination, but a starting point could be around 245 nm based on related compounds).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Determine the concentration of this compound A4 in the sample by comparing its peak area to the calibration curve.

-

Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

-

Caption: General workflow for the determination of this compound A4 purity and concentration by HPLC.

Stability Study Protocol

Objective: To evaluate the stability of pure this compound A4 under specific storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of a known concentration of this compound A4 in a relevant solvent or as a solid.

-

Store the aliquots under different conditions (e.g., -20°C, 4°C, ambient temperature, and elevated temperature like 40°C).

-

Protect a subset of samples from light at each temperature to assess photosensitivity.

-

-

Time Points:

-

Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

-

Analysis:

-

At each time point, analyze the stored samples using the validated HPLC method described above.

-

Determine the concentration of this compound A4 remaining.

-

Monitor for the appearance of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound A4 remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining against time for each storage condition to determine the degradation kinetics.

-

Conclusion

This technical guide provides a consolidated overview of the currently available chemical and physical data for pure this compound A4. While key identifiers and solubility characteristics are well-documented, a notable gap exists in the public domain regarding specific physical constants such as melting and boiling points. The provided experimental protocols for HPLC analysis and stability testing offer a foundational framework for researchers and quality control professionals. The elucidated mechanism of action, centered on the modulation of glutamate-gated chloride channels, underscores the targeted nature of this potent antiparasitic agent. Further research is warranted to fully characterize the physical properties of pure this compound A4 to support its broader application in research and development.

References

Lepimectin's Spectrum of Activity Against Agricultural Pests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin, a member of the milbemycin class of insecticides, represents a significant tool in the management of agricultural pests.[1] Derived from the fermentation of Streptomyces species, this macrocyclic lactone insecticide is a mixture of two primary isomers, this compound A3 and this compound A4.[1] Its mode of action as a glutamate-gated chloride channel (GluCl) allosteric modulator provides effective control against a range of economically important pests, including mites, thrips, moths, and leaf-miners.[1][2] This technical guide provides an in-depth overview of this compound's spectrum of activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Spectrum of Activity

This compound is recognized for its insecticidal, acaricidal, and nematicidal properties, making it effective against a variety of agricultural pests.[3] Its primary targets include pests in the orders Lepidoptera and Hemiptera, as well as various species of mites and leafminers.[1][4] While specific quantitative efficacy data for this compound is not widely available in the public domain, its activity can be contextualized by examining the efficacy of related compounds and other insecticides against key pests.

Data Presentation

The following tables summarize the lethal concentration (LC50) values for various insecticides against key agricultural pests. This data provides a comparative framework for understanding the potential efficacy of this compound.

Table 1: Acaricidal Activity Against Two-Spotted Spider Mite (Tetranychus urticae)

| Active Ingredient | LC50 Value | Bioassay Method | Source(s) |

| Abamectin | 0.01 mg/L | Leaf Dip | [5] |

| Abamectin | 0.46 ppm | Not Specified | [6] |

| Chlorfenapyr | 29.66 mg/L | Leaf Dip | [5] |

| Fenazaquin | 0.19 ppm | Not Specified | [6] |

| Propargite | 0.22 ppm | Not Specified | [6] |

Table 2: Insecticidal Activity Against Diamondback Moth (Plutella xylostella)

| Active Ingredient | LC50 Value (Concentration %) | Bioassay Method | Source(s) |

| Chlorantraniliprole | 0.000275 - 0.00037 | Leaf-disc Dip | [7] |

| Flubendiamide | 0.00050 - 0.00062 | Leaf-disc Dip | [7] |

| Spinosad | 0.00486 - 0.00541 | Leaf-disc Dip | [7] |

| Emamectin (B195283) Benzoate (B1203000) | >150-fold resistance observed | Insecticide Bioassay | [8] |

Table 3: Insecticidal Activity Against Western Flower Thrips (Frankliniella occidentalis)

| Active Ingredient | LC50 Value | Bioassay Method | Source(s) |

| Spinosad | 0.01 g ai L-1 (based on LC99.99) | Not Specified | [9] |

| Acetamiprid | 1.0 g ai L-1 (based on LC99.99) | Not Specified | [9] |

| Matrine | 45.9 µl/ml | Leaf Dip | [10] |

| Pyridalyl | 176.5 µl/ml | Leaf Dip | [10] |

Table 4: Insecticidal Activity Against Green Peach Aphid (Myzus persicae)

| Active Ingredient | LC50 Value (mg/L) | Bioassay Method | Source(s) |

| Spirotetramat | 3.99 | Leaf Dip | [8] |

| Imidacloprid | 5.14 | Leaf Dip | [8] |

| Flonicamid | 5.12 | Leaf Dip | [8] |

| Thiamethoxam | 2.220 | Leaf Dip | [11] |

| Imidacloprid | 2.619 | Leaf Dip | [11] |

Mechanism of Action: Allosteric Modulation of Glutamate-Gated Chloride Channels

This compound, like other avermectins and milbemycins, exerts its insecticidal effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][12] These channels are ligand-gated ion channels that are generally absent in vertebrates, providing a degree of selectivity.[12]

This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluCl receptor distinct from the glutamate (B1630785) binding site.[1] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cell. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to depolarize and fire an action potential.[13] This ultimately leads to flaccid paralysis and death of the pest.[13]

Figure 1: Signaling pathway of this compound's action on glutamate-gated chloride channels.

Experimental Protocols

The efficacy of insecticides like this compound is typically determined through standardized bioassays. The following are detailed methodologies for two common types of bioassays used in entomological research.

Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of insecticides to foliage-feeding insects and mites.

1. Rearing of Test Organisms:

-

Maintain a healthy, age-synchronized colony of the target pest species under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

-

Rear pests on untreated host plants to ensure a susceptible population.

2. Preparation of Test Solutions:

-

Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone).

-

Create a series of at least five serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

-

A control solution containing only distilled water and the surfactant should also be prepared.

3. Bioassay Procedure:

-

Excise fresh, undamaged leaves from the host plant.

-

Using forceps, dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds) with gentle agitation.

-

Allow the treated leaves to air-dry completely under a fume hood.

-

Place the petiole of each dried leaf into a water-filled vial or onto a moist filter paper in a Petri dish to maintain turgidity.

-

Introduce a known number of test insects (e.g., 10-20 larvae or adult mites) onto each treated leaf.

-

Seal the Petri dishes with a ventilated lid.

4. Incubation and Mortality Assessment:

-

Incubate the bioassay units under the same controlled conditions used for rearing.

-

Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-exposure. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

5. Data Analysis:

-

Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

-

Perform probit analysis on the mortality data to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Figure 2: Workflow for a typical leaf-dip bioassay to determine insecticide efficacy.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body, bypassing variations in cuticular penetration.

1. Rearing and Selection of Test Insects:

-

Rear a uniform population of the target insect species as described for the leaf-dip bioassay.

-

Select insects of a specific age and weight for the assay to minimize variability.

2. Preparation of Dosing Solutions:

-

Prepare a stock solution of this compound in a volatile solvent like acetone.

-

Make a series of dilutions to deliver a range of doses in a small, precise volume (typically 0.1 to 1.0 µL).

3. Application Procedure:

-

Anesthetize the insects briefly with carbon dioxide.

-

Using a micro-applicator, apply a precise volume of the dosing solution to a specific location on the insect's body (e.g., the dorsal thorax of an adult insect or the dorsal abdomen of a larva).

-

Treat a control group with the solvent only.

4. Post-Treatment Holding and Assessment:

-

Place the treated insects individually or in small groups into clean containers with access to food and water.

-

Maintain the containers under controlled environmental conditions.

-

Record mortality at 24, 48, and 72 hours after application.

5. Data Analysis:

-

Analyze the dose-response data using probit analysis to determine the LD50 (median lethal dose) in terms of µg of insecticide per insect or per gram of insect body weight.

Figure 3: Workflow for a topical application bioassay to determine insecticide toxicity.

Conclusion

This compound is a potent insecticide with a broad spectrum of activity against many key agricultural pests. Its mechanism of action as a glutamate-gated chloride channel allosteric modulator provides a valuable tool for insecticide resistance management programs. While specific public data on the quantitative efficacy of this compound is limited, the provided experimental protocols offer a standardized framework for researchers to generate such data and further elucidate the activity of this important active ingredient. Future research should focus on generating and publishing peer-reviewed efficacy data for this compound against a wider range of economically important pests to support its effective and sustainable use in integrated pest management programs.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. pjoes.com [pjoes.com]

- 6. entomoljournal.com [entomoljournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of emamectin benzoate resistance in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. entsocnsw.org.au [entsocnsw.org.au]

- 10. researcherslinks.com [researcherslinks.com]

- 11. Laboratory Investigations on the Potential Efficacy of Biological Control Agents on Two Thrips Species, Onion Thrips (Thrips tabaci Lindeman) and Western Flower Thrips (Frankliniella occidentalis (Pergande)) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

Initial toxicity studies of Lepimectin on non-target organisms.

An In-depth Technical Guide to the Initial Toxicity Studies of Lepimectin on Non-Target Organisms

Disclaimer: Publicly available scientific literature and regulatory documents contain a notable scarcity of specific quantitative toxicity data for this compound. Therefore, this guide provides a comprehensive overview of the established experimental protocols for assessing toxicity in key non-target organisms and presents representative toxicological data from closely related compounds within the avermectin/milbemycin class. This information serves as a surrogate to indicate the potential toxicity profile of this compound, pending the publication of specific studies.

Introduction to this compound

This compound is an insecticide belonging to the milbemycin group, which, along with the avermectins, are macrocyclic lactones derived from soil microorganisms.[1] It exists as a mixture of two homologous compounds, this compound A3 and this compound A4.[1] Like other members of its class, this compound's insecticidal activity stems from its potent effect on the nervous system of invertebrates.

Mode of Action

The primary mode of action for this compound and other avermectins is the allosteric modulation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Binding of this compound to these channels causes them to open, leading to an influx of chloride ions.[2] This influx results in hyperpolarization of the cell membrane, which inhibits nerve signal transmission, leading to paralysis and eventual death of the organism.[2][3] This mechanism is highly selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, which are less sensitive to avermectins, and their GluCls are not widely expressed outside the central nervous system, which is protected by the blood-brain barrier.[2]

General Experimental Workflow for Ecotoxicity Testing

Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances to non-target organisms. These tests follow a tiered approach, starting with acute laboratory tests. A generalized workflow for these tests is depicted below.

Toxicity to Aquatic Organisms

Avermectins are known to be highly toxic to aquatic invertebrates and fish.[4] Runoff from agricultural areas or direct application (e.g., in aquaculture) can lead to exposure.

Experimental Protocols

-

Aquatic Invertebrates (Daphnia magna): The acute toxicity is typically determined using the OECD Guideline 202, Daphnia sp. Acute Immobilisation Test .[5][6]

-

Test Organism: Daphnia magna neonates (<24 hours old).[6]

-

Exposure Duration: 48 hours in a static or semi-static system.[7]

-

Endpoint: The primary endpoint is immobilization (EC50), which is the concentration that immobilizes 50% of the daphnids.[6] Observations are made at 24 and 48 hours.[6]

-

Test Conditions: The test is conducted in a defined medium at 20±2°C with a specified photoperiod.[8] At least five test concentrations are used with a minimum of 20 animals per concentration.[6]

-

-

Fish: Acute toxicity to fish is assessed following OECD Guideline 203, Fish, Acute Toxicity Test .[9][10]

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[11]

-

Exposure Duration: 96 hours.[10] The test can be static, semi-static, or flow-through.[9]

-

Endpoint: The endpoint is mortality (LC50), the concentration that is lethal to 50% of the test fish.[11] Observations for mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.[9]

-

Test Conditions: At least seven fish are used per concentration, with a minimum of five concentrations in a geometric series.[12] Water temperature, pH, and dissolved oxygen are monitored.[13]

-

Toxicity Data (Representative Avermectins)

| Organism | Compound | Endpoint (Duration) | Value (µg/L) | Reference(s) |

| Daphnia magna | Abamectin | EC50 (48h) | 0.0043 | [8] |

| Daphnia magna | Ivermectin | EC50 (48h) | 0.0057 | [14] |

| Rainbow trout (Oncorhynchus mykiss) | Abamectin | LC50 (96h) | 3.0 | [4] |

| Fathead minnow (Pimephales promelas) | Emamectin benzoate (B1203000) | LC50 (96h) | 640 | [15] |

| Labeo rohita | Emamectin benzoate | LC50 (96h) | 91 | [16] |

Toxicity to Soil Organisms

Soil-dwelling organisms are crucial for maintaining soil structure and fertility.[17] They can be exposed to pesticides that bind to soil particles.

Experimental Protocols

-

Earthworms: The standard method is OECD Guideline 207, Earthworm, Acute Toxicity Tests .[17][18] This guideline includes two main tests.

-

Contact Filter Paper Test: An initial screening test where worms are exposed to the chemical on a treated filter paper for 48 hours. The endpoint is mortality (LC50).[18]

-

Artificial Soil Test: A more realistic exposure scenario where adult earthworms (Eisenia fetida or Eisenia andrei) are kept in a standardized artificial soil treated with the test substance.[17][19]

-

Exposure Duration: 14 days.[19]

-

Endpoints: Mortality (LC50) is assessed at 7 and 14 days. Sub-lethal endpoints like weight reduction (EC50) are also evaluated.[19]

-

Test Conditions: The test is run with at least five concentrations, replicated four times, with 10 worms per replicate, at 20±2°C in continuous light.[19]

-

-

-

Soil Microorganisms: Assessing toxicity to soil microorganisms often involves measuring the effects on key microbial processes like nitrogen and carbon transformation, as outlined in OECD Guideline 216 (Soil Microorganisms: Nitrogen Transformation Test) and OECD 217 (Soil Microorganisms: Carbon Transformation Test) . The tests measure the rate of nitrate (B79036) formation from an ammonium (B1175870) source or the rate of CO2 evolution, respectively, over 28 days. A difference of more than 25% from the control after 28 days is considered a significant effect.

Toxicity Data (Representative Avermectins)

| Organism | Compound | Endpoint (Duration) | Value (mg/kg soil) | Reference(s) |

| Eisenia fetida | Ivermectin | LC50 (14d) | 15.8 | [20] |

| Eisenia fetida | Ivermectin | EC50 (Growth, 14d) | 4.7 | [20] |

| Eisenia fetida | Ivermectin | NOEC (Reproduction) | < 4.0 | [20] |

Toxicity to Beneficial Insects

Beneficial insects, including pollinators and predators, are vital for ecosystem health and agriculture. They can be exposed to pesticides through direct contact with spray, or orally through contaminated nectar, pollen, or prey.

Experimental Protocols

-

Honey Bees (Apis mellifera): Standard tests are OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test) .[1]

-

Test Organism: Adult worker honey bees.[21]

-

Exposure Duration: 48 to 96 hours.[1]

-

Endpoints: The endpoint is the median lethal dose (LD50), expressed as µg of active substance per bee.[1]

-

Oral Test (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.[21]

-

Contact Test (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.[1]

-

Test Conditions: Tests are run with a minimum of five doses, with three replicates of 10 bees each per dose.[1]

-

-

Ladybugs (e.g., Coccinella septempunctata): Testing often follows guidelines from the International Organisation for Biological Control (IOBC).

-

Test Design: Larvae are exposed to pesticide residues on a surface (e.g., glass plates or plant leaves).[22][23]

-

Exposure Duration: Exposure continues until adulthood.[23]

-

Endpoints: The primary endpoint is pre-imaginal mortality (e.g., LR50 - lethal rate causing 50% mortality). Sub-lethal effects on the reproductive performance of surviving adults (e.g., ER50 - rate causing 50% reduction in reproduction) are also assessed.[22]

-

Toxicity Data (Representative Avermectins)

| Organism | Compound | Route | Endpoint (Duration) | Value (µ g/bee ) | Reference(s) |

| Honey Bee (Apis mellifera) | Abamectin | Contact | LD50 (48h) | Not specified | [24] |

| Honey Bee (Apis mellifera) | Abamectin | Oral | LD50 | 0.009 | [4] |

| Honey Bee (Apis mellifera) | Abamectin | Contact | LC50 (24h) | 0.002 | [4] |

Conclusion

While specific ecotoxicological data for this compound remains limited in the public domain, its classification as a milbemycin suggests a toxicity profile similar to that of other avermectins. Based on the data from these related compounds, this compound is expected to be highly toxic to non-target organisms, particularly aquatic invertebrates, fish, and certain beneficial insects like honey bees. The provided experimental protocols from OECD and IOBC represent the international standard for generating the necessary data to conduct a thorough environmental risk assessment. It is imperative that specific studies on this compound are conducted and made available to accurately quantify its risk to non-target species and ensure its safe use in agricultural and veterinary applications.

References

- 1. content.fera.co.uk [content.fera.co.uk]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 4. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. uludag.edu.tr [uludag.edu.tr]

- 9. eurolab.net [eurolab.net]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Assessment of the effect of sub-lethal acute toxicity of Emamectin benzoate in Labeo rohita using multiple biomarker approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. doc.govt.nz [doc.govt.nz]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. shop.fera.co.uk [shop.fera.co.uk]

- 24. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

An In-depth Technical Guide to the Biosynthesis of the Milbemycin Precursor to Lepimectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the production of milbemycin A3 and A4, the direct precursors for the semi-synthetic acaricide and insecticide, lepimectin. This document details the genetic and enzymatic basis of milbemycin biosynthesis, quantitative data on production, detailed experimental protocols, and the subsequent chemical conversion to this compound.

Introduction to this compound and its Precursors

This compound is a potent 16-membered macrolide antibiotic, registered for agricultural use, that is a semi-synthetic derivative of the naturally occurring milbemycins.[1] The commercial product typically contains a mixture of this compound A3 and A4, with the A4 analogue being the major component (≥80%).[1] These compounds are derived from their corresponding milbemycin precursors, milbemycin A3 and A4, which are produced via fermentation by several species of soil bacteria, most notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[2] The core structure of milbemycins is synthesized by a Type I polyketide synthase (PKS) pathway, followed by a series of post-PKS modifications. The final step in this compound synthesis involves the chemical esterification of the C13-hydroxyl group of the milbemycin core with (Z)-2-methoxyimino-2-phenylacetic acid.

The Biosynthetic Pathway of Milbemycin A3 and A4

The biosynthesis of milbemycins is a complex process involving a large multienzyme complex, the polyketide synthase, and several tailoring enzymes that modify the polyketide backbone. The overall pathway can be divided into three main stages: initiation, elongation, and termination/tailoring.

Polyketide Backbone Synthesis

The formation of the milbemycin aglycone is catalyzed by a modular Type I PKS, encoded by the mil gene cluster. This enzymatic assembly line utilizes acyl-CoA precursors to build the macrolide backbone. The starter units for milbemycin A3 and A4 biosynthesis are acetyl-CoA and propionyl-CoA, respectively. The elongation of the polyketide chain is accomplished through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.

The core PKS genes, milA1, milA2, milA3, and milA4, encode the large multifunctional enzymes that carry out this process. Each module within these enzymes is responsible for one cycle of chain elongation and contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) may also be present in a module to modify the growing polyketide chain.

Figure 1: Overview of the milbemycin biosynthesis pathway.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes modify the macrolide core to produce the final milbemycin A3 and A4 structures. These modifications include cyclization, oxidation, and methylation. Key enzymes in this process include:

-

MilE: A cytochrome P450 enzyme responsible for the formation of the furan (B31954) ring. Overexpression of milE has been shown to increase the titer of milbemycin A3/A4.[3]

-

MilF: A Baeyer-Villiger monooxygenase involved in the formation of the lactone ring.

-

MilC: A dehydratase.

-

MilD: A C5-O-methyltransferase. Inactivation of the homologous aveD gene in an avermectin-producing strain engineered to produce milbemycins led to the accumulation of milbemycins A3 and A4.

Quantitative Data on Milbemycin Production

The production of milbemycin A3 and A4 can be significantly influenced by genetic engineering of the producing strain and optimization of fermentation conditions. The following tables summarize key quantitative data from various studies.

| Strain | Genetic Modification | Titer (mg/L) | A4:A3 Ratio | Reference |

| S. bingchenggensis BC-101-4 (Wild-type) | - | ~1200 | 1.0 | [4] |

| S. bingchenggensis BC04 | Random mutagenesis of BC-101-4 | ~2500 | 9.0 | [4] |

| S. bingchenggensis BC04-RAPs-3Pc | Coordinated precursor supply | 3417.88 | 3.3 | [1] |

| S. bingchenggensis (cyp41 deletion) | Deletion of cytochrome P450 gene cyp41 | 2625.6 ± 64.5 | - | [3] |

| S. bingchenggensis (milE overexpression) | Overexpression of cytochrome P450 gene milE | 3646.9 ± 69.9 | - | [3] |

| S. bingchenggensis BC-X-1 | NTG mutation | 1110 ± 98 | - | [5] |

| Component | Optimized Concentration | Unit | Reference |

| Yeast Extract | 2.58 | % | [5] |

| Soybean Flour | 2.58 | % | [5] |

| CaCO₃ | 0.40 | % | [5] |

| FeSO₄ | 0.0058 | % | [5] |

| KH₂PO₄ | 0.088 | % | [5] |

Synthesis of this compound from Milbemycin Precursors

This compound is synthesized from milbemycin A3/A4 through a chemical esterification process. The following workflow outlines a general procedure based on patent literature.[1]

Figure 2: General workflow for the chemical synthesis of this compound.

A potential alternative to chemical synthesis is the use of enzymes, such as lipases, to catalyze the esterification step. While a specific protocol for this compound has not been widely published, lipase-catalyzed acylation of macrolides is a known strategy in biocatalysis. This would involve the use of an activated form of (Z)-2-methoxyimino-2-phenylacetic acid and a suitable lipase (B570770) in a non-aqueous solvent.

Experimental Protocols

Fermentation for Milbemycin A3/A4 Production

This protocol is a general guideline based on literature for Streptomyces bingchenggensis.[5][6]

Seed Culture:

-

Inoculate a spore suspension of S. bingchenggensis into a 250 mL flask containing 25 mL of seed medium (e.g., SSPY: 1% sucrose, 0.1% skimmed milk powder, 0.35% peptone, 0.5% yeast extract, and 0.05% K₂HPO₄·3H₂O, pH 7.2).

-

Incubate at 28°C on a rotary shaker at 250 rpm for approximately 46 hours.

Production Fermentation:

-

Transfer 1.5 mL of the seed culture into a 250 mL flask containing 25 mL of fermentation medium. An optimized medium could consist of: 2.58% yeast extract, 2.58% soybean flour, 0.40% CaCO₃, 0.0058% FeSO₄, and 0.088% KH₂PO₄.[5]

-

Incubate the production culture at 28°C on a rotary shaker at 250 rpm for 9-10 days.

-

Monitor milbemycin production by taking samples at regular intervals.

Extraction and Analysis:

-

Mix one volume of the whole culture broth with four volumes of ethanol.

-

Sonicate the mixture at room temperature for 15 minutes.

-

Centrifuge at 3000 rpm for 15 minutes to pellet the cell debris.

-

Filter the supernatant through a glass fiber filter.

-

Analyze the supernatant by HPLC.

Chemical Synthesis of this compound A4

This protocol is adapted from patent WO2020108146A1.[1]

Protection of the 5-hydroxyl group:

-

Dissolve milbemycin A4 and imidazole (B134444) in dry dichloromethane.

-

Add a silyl (B83357) protecting agent, such as tert-butyldimethylsilyl chloride, and stir at room temperature for several hours.

-

Concentrate the reaction mixture and purify the 5-O-protected milbemycin A4 by silica (B1680970) gel column chromatography.

Esterification at the 13-hydroxyl group:

-

Dissolve the 5-O-protected milbemycin A4, (Z)-2-methoxyimino-2-phenylacetic acid, and a phosphine (B1218219) reagent (e.g., tributylphosphine) in a suitable solvent mixture (e.g., toluene (B28343) and tetrahydrofuran).

-

Cool the mixture and add an azodicarboxylate reagent (e.g., diethyl azodicarboxylate) dropwise.

-

Allow the reaction to proceed at a controlled temperature for several hours.

-

Purify the resulting product by silica gel column chromatography.

Deprotection of the 5-hydroxyl group:

-

Dissolve the protected this compound A4 in a suitable solvent such as methanol.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid) at a low temperature.

-

Stir the reaction for a few hours.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the final this compound A4 product by silica gel column chromatography.

HPLC Analysis of this compound

The following is a general HPLC method for the analysis of this compound.[4]

-

Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a mobile phase of acetonitrile:water (90:10) can be effective.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 242 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile, and filter through a 0.22 µm filter before injection.

-

Quantification: Use a standard curve prepared with a certified reference standard of this compound.

Conclusion

The production of this compound is a multi-step process that begins with the microbial biosynthesis of its milbemycin precursors. Understanding and optimizing the biosynthetic pathway in Streptomyces species is crucial for ensuring a cost-effective and efficient supply of the starting material. This guide has provided a detailed overview of the key genetic and enzymatic steps in milbemycin biosynthesis, along with quantitative data to inform production strategies. Furthermore, the detailed protocols for chemical synthesis and analysis of this compound offer a practical resource for researchers and professionals in the field of drug development and agricultural science. Future research may focus on developing biocatalytic methods for the final esterification step to create a more sustainable and environmentally friendly production process for this important agricultural product.

References

- 1. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. academicjournals.org [academicjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. seoho.biz:5000 [seoho.biz:5000]

- 6. Bioluminescent assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Primary Target: A Technical Guide to Understanding the Molecular Interactions of Lepimectin Outside of GluCl Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepimectin, a member of the macrocyclic lactone class of compounds, is recognized for its potent anthelmintic and insecticidal properties. The primary mechanism of action for this class of drugs is the irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the target organisms. While the interaction with GluCls is well-established, a comprehensive understanding of a drug's molecular targets must extend beyond its primary site of action to fully characterize its pharmacological profile and potential for off-target effects. This is particularly crucial for drug development and safety assessment.

This technical guide addresses the critical knowledge gap regarding the molecular targets of this compound beyond GluCl channels. Due to a scarcity of publicly available data specifically for this compound, this document leverages comparative data from other structurally related macrocyclic lactones, such as ivermectin, selamectin, and doramectin, to infer potential off-target interactions. The information presented herein is intended to provide a foundational framework for researchers to investigate the broader molecular pharmacology of this compound.

Potential Off-Target Molecular Hubs for Macrocyclic Lactones